(4-Amino-butyl)-(5-amino-pentyl)-amine
Description
(4-Amino-butyl)-(5-amino-pentyl)-amine is a branched aliphatic diamine with two primary amine groups located on a butyl (C₄) and a pentyl (C₅) chain, respectively. The presence of multiple amino groups enhances its reactivity in nucleophilic substitutions, crosslinking reactions, and as a ligand for metal ions .
Properties
CAS No. |
62572-78-5 |
|---|---|
Molecular Formula |
C9H23N3 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
N'-(4-aminobutyl)pentane-1,5-diamine |
InChI |
InChI=1S/C9H23N3/c10-6-2-1-4-8-12-9-5-3-7-11/h12H,1-11H2 |
InChI Key |
XHRDTOGCOTXOLX-UHFFFAOYSA-N |
SMILES |
C(CCN)CCNCCCCN |
Canonical SMILES |
C(CCN)CCNCCCCN |
Synonyms |
4-ABcad 4-aminobutylcadaverine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (4-Amino-butyl)-(5-amino-pentyl)-amine, we compare it with structurally and functionally related amines from the evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Chain Length and Flexibility: (4-Amino-butyl)-(5-amino-pentyl)-amine’s aliphatic chains offer greater conformational flexibility compared to rigid aromatic analogs like pyrrolo-pyrimidin-amines . This flexibility may enhance its utility in polymer networks but reduce target specificity in biological systems.
Electron Effects: Aromatic amines (e.g., oxadiazole-containing ) exhibit lower basicity due to electron-withdrawing groups, whereas the aliphatic diamine’s amino groups are more nucleophilic and basic, favoring metal coordination .
Synthetic Complexity: The synthesis of heterocyclic amines (e.g., pyrrolo-pyrimidin-amines) requires advanced coupling techniques (e.g., palladium catalysis ), while (4-Amino-butyl)-(5-amino-pentyl)-amine can be synthesized via simpler aziridine ring-opening reactions, as seen in analogous protocols .
For instance, fluorophenyl-furan amines may have improved bioavailability but pose distinct ecotoxicological risks .
Table 2: Hazard and Reactivity Profile (Inferred from Evidence)
Research Findings and Implications
- Coordination Chemistry: The compound’s dual amine groups likely form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), analogous to sulfated glycosaminoglycans’ interactions with cations . Such properties could be exploited in catalytic systems or wastewater treatment.
- Pharmaceutical Potential: While less target-specific than heterocyclic amines , its flexible structure may serve as a scaffold for drug delivery systems or prodrug formulations.
- Limitations : The lack of aromaticity reduces UV-vis detectability, complicating analytical quantification compared to pyrimidin-amines .
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